An In-depth Technical Guide to Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 53484-20-1)
An In-depth Technical Guide to Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 53484-20-1)
Foreword: The Benzimidazole Core in Modern Research
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a privileged structure in drug discovery.[2][3] Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 53484-20-1) is a specific derivative within this important class. The strategic placement of the ethyl carboxylate group at the 6-position and the methyl group at the N-1 position provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic or material applications. This guide offers a comprehensive technical overview of its properties, synthesis, and reactivity, providing researchers with the foundational knowledge required for its effective application.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to predicting and interpreting its chemical behavior.
Chemical Structure
The structure consists of a central benzimidazole ring system. A methyl group is attached to one of the nitrogen atoms (N-1), and an ethyl ester functional group is attached to the 6-position of the benzene ring.
Figure 2: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on well-established methods for benzimidazole synthesis and subsequent esterification. [4][5] Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (Intermediate I) [6]1. Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-(methylamino)benzoic acid (1 equivalent). 2. Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents), which serves as both the reactant and the solvent. 3. Cyclization: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. 4. Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water. The product will precipitate out of the solution. 5. Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The resulting solid is 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid. [7] Step 2: Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (Final Product)
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Reaction Setup: Suspend the crude 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (1 equivalent) in anhydrous ethanol (a large excess, serving as reactant and solvent) in a round-bottom flask.
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Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or, for a more reactive approach, thionyl chloride (SOCl₂) dropwise. [5]The use of SOCl₂ converts the carboxylic acid to a more reactive acyl chloride in situ.
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Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours, monitoring by TLC.
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Neutralization & Extraction: After cooling, neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. The product can then be extracted into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification Techniques
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Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a product of high purity.
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Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective. A gradient of ethyl acetate in hexane is a typical eluent system.
Physicochemical and Spectroscopic Properties
Physicochemical Data
| Property | Value | Notes |
| Physical State | Expected to be a solid at room temperature. | Based on similar benzimidazole esters. |
| Melting Point | Not reported. | Analogous compounds like methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate melt in the range of 86-168 °C, depending on substitution. [1][8] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Methanol, and Chloroform. Sparingly soluble in water. | General characteristic of benzimidazole esters. |
| Storage | Store in a cool, dry place, sealed in a dry environment, typically at 2-8°C for long-term stability. [9] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint of the molecule, confirming its structure. The following are predicted assignments based on the functional groups present.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (3H): Signals expected in the δ 7.5-8.5 ppm range, showing characteristic splitting patterns for the trisubstituted benzene ring.
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Imidazole Proton (1H): A singlet is expected for the proton at the C2 position of the imidazole ring, typically downfield (δ ~8.0-8.5 ppm).
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N-Methyl Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.
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Ethyl Ester Protons (5H): A quartet (2H, -O-CH₂ -CH₃) around δ 4.3-4.5 ppm and a triplet (3H, -O-CH₂-CH₃ ) around δ 1.3-1.5 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region is characteristic of an ester carbonyl. [1][2] * Aromatic & Imidazole Carbons: Multiple signals between δ 110-155 ppm.
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Ethyl Ester Carbons: A signal for the -O-CH₂ - group around δ 60-65 ppm and a signal for the -CH₃ group around δ 14-15 ppm.
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N-Methyl Carbon: A signal around δ 30-35 ppm.
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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C=O Stretch (Ester): A strong, sharp absorption band around 1700-1725 cm⁻¹. [10] * C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
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C=N and C=C Stretches (Aromatic/Imidazole): Multiple bands in the 1450-1650 cm⁻¹ region.
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C-H Stretches (Aromatic and Aliphatic): Signals observed above and below 3000 cm⁻¹, respectively.
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Mass Spectrometry (MS):
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Molecular Ion Peak [M]⁺: The primary peak would be expected at an m/z value corresponding to the molecular weight, 204.23.
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Reactivity and Potential Applications
Chemical Reactivity
The molecule possesses two primary sites of reactivity: the ester functional group and the benzimidazole ring system.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid (1-methyl-1H-benzo[d]imidazole-6-carboxylic acid) under either acidic or basic (saponification) conditions. [11]This is a common transformation to enable further chemistry, such as amide bond formation.
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Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group. [11]* Reduction: The ester can be reduced to the corresponding primary alcohol ( (1-methyl-1H-benzo[d]imidazol-6-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). [11]* Reactions at the Benzimidazole Core: While the N-1 position is blocked by a methyl group, the C2 position can be susceptible to certain electrophilic or metallation reactions, although it is generally less reactive than the parent benzimidazole.
Potential Applications in Research and Development
Benzimidazole derivatives are extensively studied for a wide range of applications, suggesting the utility of this compound as a key building block.
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Medicinal Chemistry: The benzimidazole core is found in numerous FDA-approved drugs. Derivatives have shown a vast array of biological activities, including anticancer, antifungal, antiviral, and antihelminthic properties. [1][3]This molecule serves as a valuable starting point for synthesizing libraries of novel compounds for screening as potential therapeutic agents.
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Materials Science: The rigid, aromatic structure of the benzimidazole core imparts favorable electronic and photophysical properties. Derivatives are investigated for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as nonlinear optical (NLO) materials. [8][10]The ester functionality provides a handle for further modification and incorporation into larger polymer systems.
Safety and Handling
Based on available Safety Data Sheets (SDS), standard laboratory precautions should be observed when handling this compound. [12][13]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. [14]* Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames. [14]* First Aid:
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Skin Contact: Wash off with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: If swallowed, call a poison center or doctor if you feel unwell. [14] Disclaimer: This information is a summary and not a substitute for a full Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling the chemical.
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Conclusion
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a well-defined chemical intermediate with significant potential for research in drug discovery and materials science. Its synthesis is achievable through established chemical pathways, and its structure contains multiple functional handles for further chemical modification. This guide provides a foundational technical overview to support its use in the laboratory, enabling researchers to leverage the valuable properties of the benzimidazole scaffold in their scientific pursuits.
References
- Supporting Inform
- CAS 53484-20-1 | Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxyl
- Safety D
- Chemical Safety D
- CAS 53484-20-1 1H-Benzimidazole-6-carboxylicacid,1-methyl-,ethyl ester - Alfa Chemistry.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
- Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxyl
- SAFETY D
- Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI.
- (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central.
- Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- 22.6: Ester Chemistry.
- 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER | 1865-09-4 - ChemicalBook.
- 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem.
- 1-Methyl-1H-benzimidazole-5-carboxylic acid - CAS Common Chemistry.
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![Chemical structure of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](https://i.imgur.com/8z2X44q.png)
